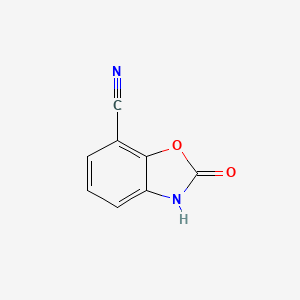

7-Benzoxazolecarbonitrile, 2,3-dihydro-2-oxo-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Anticancer and Antiviral Agents

A study highlights the synthesis of new 2-oxo-1,4-disubstituted-1,2,5,6-tetrahydro-benzo[h]quinoline-3-carbonitriles, exhibiting significant cytotoxic activity against human tumor cell lines, including human colon carcinoma HT29 and human breast cancer MCF 7. Some compounds also showed promising antivirus activity against hepatitis-C virus, indicating their potential in therapeutic applications against cancer and viral infections (Faidallah, Khan, & Asiri, 2012).

Broad Biological Activities

Benzoxazole and its derivatives are known for their wide range of biological activities, including antidepressant, antibacterial, antifungal, anti-inflammatory, analgesic, and anticancer effects. This versatile biological profile suggests their potential in developing new therapeutic agents (Lokwani, Nagori, Batra, Goyal, Gupta, & Singh, 2011).

Versatile Medicinal Chemistry

Oxazole-based compounds, closely related to benzoxazoles, show a broad spectrum of biological activities due to their ability to bind with various enzymes and receptors. This versatility in interaction makes them potent candidates for the treatment of a myriad of diseases, highlighting their significant development value and potential as medicinal agents (Zhang, Zhao, & Zhou, 2018).

Photophysical Properties

Research into heteroaryl cyanoximes, including alpha-oximino-(2-benzoxazolyl)acetonitrile derivatives, has revealed their potential as blue emitters at room temperature. These findings are significant for applications in optoelectronic devices and light-emitting materials (Ilkun, Archibald, Barnes, Gerasimchuk, Biagioni, Silchenko, Gerasimchuk, & Nemykin, 2008).

Antimicrobial Agents

Compounds bearing the oxazine scaffold, related to benzoxazole, have been synthesized and showed significant antimicrobial activity against various bacterial and fungal strains. This suggests their utility in developing new antimicrobial agents (Desai, Bhatt, Joshi, & Vaja, 2017).

Future Directions

Benzoxazole analogues are a privileged scaffold in biological chemistry and have been the subject of an increased number of investigations on benzoxazole-embedded pharmacological molecules . The distinct benzoxazole molecules also exhibit promising anti-glycation, anticancer, antibacterial, anti-inflammatory, and other activities . This suggests that benzoxazole and its derivatives, including 7-Benzoxazolecarbonitrile, 2,3-dihydro-2-oxo-, may have potential for future research and development in various fields.

Mechanism of Action

Target of Action

Benzoxazole compounds are known for their diverse biological applications . They have been found to interact with key biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders .

Mode of Action

The structural makeup of the benzoxazole scaffold allows efficient interaction with biological targets. The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .

Biochemical Pathways

Benzoxazole compounds have been found to target a wide range of metabolic pathways and cellular processes in disease pathology . .

Result of Action

The molecular and cellular effects of benzoxazole compounds can vary greatly depending on the specific compound and its targets. Some benzoxazole compounds have been found to exhibit antimicrobial, antitumor, antioxidant, antiviral, antitubercular, and anthelmintic properties, among others .

properties

IUPAC Name |

2-oxo-3H-1,3-benzoxazole-7-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2O2/c9-4-5-2-1-3-6-7(5)12-8(11)10-6/h1-3H,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGFRGKNPYPVQSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)NC(=O)O2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1,3-Benzothiazol-2-yl)-3-[(2-fluorophenyl)amino]-3-sulfanylprop-2-enenitrile](/img/structure/B2566731.png)

![2-(3-methoxyphenyl)-7-(methylamino)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2566742.png)

![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-chlorophenyl)acetamide](/img/no-structure.png)

![N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-methylsulfanylbenzamide](/img/structure/B2566749.png)

![6-(2-Methoxyphenyl)-2-[1-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2566751.png)